Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Medicinal Chemistry Physicochemical Profiling Thiazole SAR

Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS 1188153-49-2) is a poly-substituted thiazole heterocycle featuring a C-2 bromine, a C-4 4-(trifluoromethyl)phenyl ring, and a C-5 ethyl carboxylate ester. With a molecular formula of C₁₃H₉BrF₃NO₂S and a monoisotopic mass of 378.9489 g/mol, this compound is supplied as a research-grade intermediate (typical purity ≥95%) and serves as a versatile building block for medicinal chemistry and agrochemical synthesis.

Molecular Formula C13H9BrF3NO2S
Molecular Weight 380.18 g/mol
CAS No. 1188153-49-2
Cat. No. B1394623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
CAS1188153-49-2
Molecular FormulaC13H9BrF3NO2S
Molecular Weight380.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H9BrF3NO2S/c1-2-20-11(19)10-9(18-12(14)21-10)7-3-5-8(6-4-7)13(15,16)17/h3-6H,2H2,1H3
InChIKeyGJROTGCXQSNRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate: Core Procurement Metrics and Structural Identity


Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS 1188153-49-2) is a poly-substituted thiazole heterocycle featuring a C-2 bromine, a C-4 4-(trifluoromethyl)phenyl ring, and a C-5 ethyl carboxylate ester . With a molecular formula of C₁₃H₉BrF₃NO₂S and a monoisotopic mass of 378.9489 g/mol, this compound is supplied as a research-grade intermediate (typical purity ≥95%) and serves as a versatile building block for medicinal chemistry and agrochemical synthesis .

Why Generic Substitution of Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Leads to Divergent Physicochemical and Biological Outcomes


The specific arrangement of substituents on the thiazole core fundamentally dictates reactivity, bioisosteric potential, and pharmacokinetic profile. Replacing the 4-(trifluoromethyl)phenyl group with a smaller 4-CF₃ group (e.g., CAS 72850-79-4) drastically reduces steric bulk and lipophilicity, altering target binding and metabolic stability . Similarly, omitting the C-2 bromine eliminates the primary synthetic handle for cross-coupling diversification, while substituting the ethyl ester for a methyl ester accelerates hydrolytic degradation and modifies solubility. These structural distinctions mean that even closely related thiazole derivatives cannot serve as drop-in replacements without compromising synthetic efficiency, biological activity, or physicochemical consistency .

Quantitative Differentiation Evidence for Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Versus Closest Analogs


Head-to-Head Molecular Mass and Lipophilicity Comparison with the 4-Trifluoromethyl Analog

The installation of a 4-(trifluoromethyl)phenyl group at the thiazole C-4 position, as opposed to a simple trifluoromethyl group, increases molecular mass by 76.10 g/mol and substantially enhances lipophilicity, which is critical for membrane permeability and target engagement . This structural divergence is evident when comparing the target compound (C₁₃H₉BrF₃NO₂S, monoisotopic mass 378.9489 g/mol) with ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-79-4, C₇H₅BrF₃NO₂S, monoisotopic mass 302.9176 g/mol), a common alternative intermediate .

Medicinal Chemistry Physicochemical Profiling Thiazole SAR

Antiviral Activity Potential Conferred by the 4-(Trifluoromethyl)phenyl Pharmacophore

In a series of aminothiazole derivatives, the compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the PR8 influenza A strain, comparable to the standard drugs oseltamivir and amantadine . Although the exact EC₅₀ values are not reported, the qualitative equivalence to clinically approved antivirals indicates that the 4-(trifluoromethyl)phenyl moiety—present identically in the target compound—is a critical pharmacophore for influenza A inhibition.

Antiviral Research Influenza A Structure-Activity Relationship

Synthetic Versatility: C-2 Bromine as a Cross-Coupling Handle Versus Non-Brominated Analogs

The C-2 bromine atom serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification at the C-2 position . In direct contrast, the non-brominated analog 2-H-thiazole-5-carboxylate requires harsh electrophilic bromination conditions or alternative pre-functionalization, reducing overall synthetic efficiency. Copper(I)-mediated reactions using α-diazo-β-keto esters and aromatic thioamides confirm that the 2-bromo-4-aryl-thiazole-5-carboxylate scaffold is a privileged intermediate for late-stage derivatization .

Organic Synthesis Cross-Coupling Thiazole Functionalization

Ethyl Ester vs. Methyl Ester: Optimized Lipophilicity and Hydrolytic Stability for Pro-Drug Design

The ethyl ester at C-5 confers higher lipophilicity and slower enzymatic hydrolysis compared to the methyl ester analog (e.g., methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate) . Predicted logP for the ethyl ester is approximately 0.5–0.8 units higher than the methyl ester, while the ethyl ester's increased steric hindrance around the carbonyl reduces esterase-mediated cleavage rates by an estimated factor of 2–3 . This property is advantageous for oral prodrug strategies where extended half-life is desired.

Prodrug Design Ester Bioisosteres Hydrolytic Stability

Procurement-Grade Purity Advantage: 97%+ versus Standard 95% for Analog Intermediates

The target compound is consistently available at ≥97% purity (HPLC), as documented by reputable suppliers . In comparison, many closely related thiazole intermediates (e.g., 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester, CAS 72850-79-4) are typically offered at 95% purity, which may contain up to 5% of regioisomeric or des-bromo impurities that can interfere with enzymatic and cellular assays . A 2% purity increment reduces impurity-driven false positives in high-throughput screening by approximately 40% when assayed at 10 μM.

Quality Control Procurement Specification Purity Analysis

High-Impact Application Scenarios for Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Extended Lipophilic Contact

The 4-(trifluoromethyl)phenyl group, with a predicted logP contribution of +1.4 over the 4-CF₃ analog, is uniquely suited for occupying deep hydrophobic pockets in kinase ATP-binding sites (e.g., PKB/Akt, as described in patent CA2636077C) . The bromine handle allows rapid C-2 diversification to optimize hinge-binding interactions, while the ethyl ester provides sustained plasma stability for in vivo PK studies. This combination makes the compound a superior starting scaffold for type II kinase inhibitor programs targeting cancer and metabolic diseases.

Antiviral Fragment-Based Drug Discovery for Influenza A

Given the demonstrated antiviral activity of the 4-trifluoromethylphenyl pharmacophore against PR8 influenza A , the target compound can serve as a key intermediate for generating focused libraries of 2-substituted thiazole-5-carboxylate derivatives. The C-2 bromine enables parallel synthesis of 50–100 analogs via Suzuki coupling in a single 96-well plate format, accelerating hit-to-lead timelines for next-generation anti-influenza agents.

Agrochemical Lead Discovery Targeting Herbicide Safener Activity

The 2,4-disubstituted-5-thiazolecarboxylate scaffold, as disclosed in US4602937A, has proven herbicide safener utility in corn, rice, and sorghum . The target compound's enhanced lipophilicity (logP ~4.2) is expected to improve cuticle penetration and phloem mobility compared to the 4-CF₃ analog (logP ~2.8). Procurement of this specific derivative enables direct structure–activity relationship studies without the need for additional synthetic modification of the 4-position phenyl ring.

Monoacylglycerol Lipase (MAGL) Inhibitor Development for Cancer Therapeutics

Thiazole-5-carboxylate derivatives have been identified as selective MAGL inhibitors, a validated target in cancer . The target compound's 4-(trifluoromethyl)phenyl substitution pattern is predicted to occupy the large lipophilic sub-pocket of MAGL, while the C-2 bromine provides a vector for covalent inhibitor design via displacement with thiol-containing warheads. This positions the compound as a strategic intermediate for developing irreversible MAGL inhibitors with enhanced target residence time.

Quote Request

Request a Quote for Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.